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Calcium caseinate - 9005-43-0

Calcium caseinate

Catalog Number: EVT-13532688
CAS Number: 9005-43-0
Molecular Formula: Y43
Molecular Weight: 3822.951 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Calcium caseinate is a milk protein derived from casein, which constitutes a significant portion of the protein found in cow's milk. It is primarily produced from skim milk or low-fat milk and is characterized by a bland flavor profile. Calcium caseinate is notable for its high protein content, typically around 90%, with minimal fat (approximately 1%) and lactose (about 0.1%) content. This compound is used extensively in various food products due to its emulsifying and stabilizing properties, making it ideal for applications in meal preparation and dietary supplements .

Source

Calcium caseinate is sourced from casein, a family of phosphoproteins that are present in mammalian milk, accounting for about 80% of the proteins in cow's milk. The extraction process involves altering the pH of milk to precipitate casein, followed by treatment with calcium hydroxide or other soluble calcium salts to form calcium caseinate .

Classification

Calcium caseinate belongs to a broader class of compounds known as caseinates, which are categorized based on the cation used during their formation. Other types include sodium caseinate and potassium caseinate. The classification is significant as it influences the solubility and functional properties of the resulting protein .

Synthesis Analysis

Methods

The synthesis of calcium caseinate typically involves the following steps:

  1. Precipitation: Casein is precipitated from milk by adjusting the pH to neutral or slightly acidic conditions, causing it to become insoluble.
  2. Reaction with Calcium Hydroxide: The precipitated casein is then treated with calcium hydroxide or other soluble calcium salts at controlled temperatures (generally around 60°C) and pH levels between 6 and 7.5. This reaction facilitates the formation of calcium caseinate through an addition reaction .
  3. Drying: The resulting product is then dried to obtain a powder form, which can be easily incorporated into food products or supplements .

Technical Details

The production process can vary slightly depending on the specific formulation and desired properties of the final product. For instance, variations in temperature, pH, and solid-liquid ratios can influence yield and solubility characteristics .

Molecular Structure Analysis

Structure

Calcium caseinate consists of several casein molecules (αS1-, αS2-, β-, and κ-caseins) that are associated through hydrophobic interactions, hydrogen bonding, and electrostatic interactions, stabilized by calcium ions. The average diameter of casein micelles is approximately 150 nm, with a complex structure that includes a high water content associated with the protein matrix .

Data

  • Molecular Formula: Not explicitly defined due to its complex nature as a protein salt.
  • Molecular Weight: Variable; typically not specified as it depends on the specific composition of the caseins involved.
Chemical Reactions Analysis

Reactions

Calcium caseinate can undergo various chemical reactions depending on environmental conditions such as pH and temperature:

  1. Precipitation Reactions: Calcium ions can precipitate casein from solution when introduced to milk at certain pH levels.
  2. Solubilization: In the presence of sodium chloride or citrate, calcium caseinate can dissolve again after precipitation, indicating its reversible nature under specific ionic conditions .
  3. Hydrolysis: Under extreme conditions (e.g., high temperatures), calcium caseinate may hydrolyze into smaller peptides and amino acids.

Technical Details

The stability of calcium caseinate is influenced by factors such as ionic strength and pH levels, which affect its solubility and interaction with other compounds in food systems .

Mechanism of Action

Process

Calcium caseinate functions primarily as a protein source in various applications due to its slow digestion rate compared to other proteins like whey. This slow release of amino acids helps maintain muscle protein synthesis over extended periods, making it particularly beneficial for athletes and bodybuilders .

Data

  • Amino Acid Profile: Calcium caseinate contains essential amino acids including high levels of glutamine, which supports muscle recovery.
  • Digestion Rate: It has been shown to provide sustained amino acid release over several hours post-consumption.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to light yellow granular or powder form.
  • Taste: Odorless or slightly aromatic.
  • Solubility: Semi-soluble in water; more soluble than acid casein but less so than sodium caseinate.

Chemical Properties

  • pH Stability: Generally stable at pH levels above 5.7.
  • Thermal Stability: Can withstand temperatures up to 140°C (284°F), though it begins to degrade at lower temperatures compared to other types of caseinates .
Applications

Calcium caseinate finds extensive use across various industries:

  • Food Industry: Used as an emulsifier and stabilizer in products like instant soups, creamers, and imitation cheeses due to its ability to improve texture and shelf life.
  • Nutritional Supplements: Commonly utilized in protein powders aimed at athletes for muscle recovery due to its slow-digesting nature.
  • Dietary Products: Employed in formulations where sodium restriction is necessary, providing a low-sodium alternative to sodium caseinate .

Properties

CAS Number

9005-43-0

Product Name

Calcium caseinate

IUPAC Name

yttrium

Molecular Formula

Y43

Molecular Weight

3822.951 g/mol

InChI

InChI=1S/43Y

InChI Key

XHNWPXNQNBLSAW-UHFFFAOYSA-N

Canonical SMILES

[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y]

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